molecular formula C22H23N3O2 B11354407 1-(4-methoxyphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(4-methoxyphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11354407
M. Wt: 361.4 g/mol
InChI Key: IYKYWFNJHVTBSM-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-4-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring, a pyrrolidinone ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-4-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process might include:

    Formation of the benzodiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methoxyphenyl group: This step might involve electrophilic aromatic substitution or other coupling reactions.

    Formation of the pyrrolidinone ring: This could be synthesized through cyclization reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, potentially affecting the methoxy group or other functional groups.

    Reduction: Reduction reactions could target specific double bonds or other reducible groups within the molecule.

    Substitution: Various substitution reactions could occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures are often investigated for their biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug Development: The compound might be explored for its potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets.

Industry

    Material Science: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-4-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes or Receptors: The compound could interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The pathways affected would depend on the biological context, potentially involving signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Pyrrolidinone Derivatives: Other compounds featuring the pyrrolidinone ring.

    Methoxyphenyl Compounds: Molecules with methoxyphenyl groups.

Uniqueness

The uniqueness of 1-(4-METHOXYPHENYL)-4-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE lies in its specific combination of functional groups and rings, which might confer unique chemical and biological properties.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C22H23N3O2/c1-15(2)13-25-20-7-5-4-6-19(20)23-22(25)16-12-21(26)24(14-16)17-8-10-18(27-3)11-9-17/h4-11,16H,1,12-14H2,2-3H3

InChI Key

IYKYWFNJHVTBSM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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